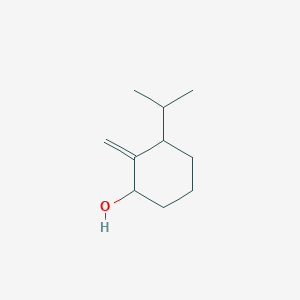

2-Methylidene-3-propan-2-ylcyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

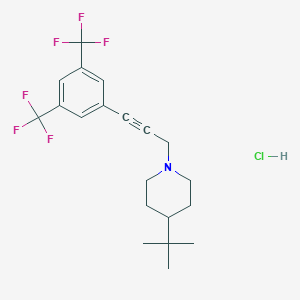

El Agonista de STING-23 es un compuesto sintético diseñado para activar la vía del estimulador de genes de interferón (STING). Esta vía juega un papel crucial en la respuesta inmunitaria innata al detectar ADN citosólico de patógenos o células dañadas e iniciar una respuesta inmune. El Agonista de STING-23 ha mostrado promesa en estudios preclínicos por su potencial para mejorar la inmunidad antitumoral y modular el microambiente tumoral.

Métodos De Preparación

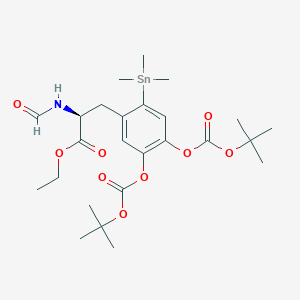

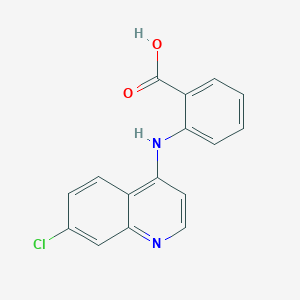

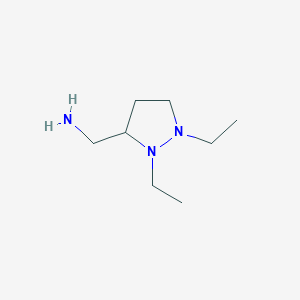

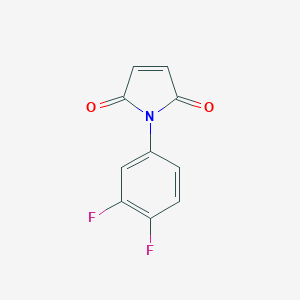

Rutas sintéticas y condiciones de reacción

La síntesis del Agonista de STING-23 implica múltiples pasos, incluyendo la preparación de intermediarios clave y su posterior acoplamiento. La ruta sintética típicamente comienza con la preparación de un andamiaje de dinucleótido cíclico, seguido de la introducción de grupos funcionales específicos para mejorar su afinidad de unión y estabilidad. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial del Agonista de STING-23 requiere escalar la síntesis de laboratorio a una escala más grande. Esto implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para asegurar una calidad y un rendimiento consistentes. Además, se emplean técnicas de purificación como cristalización, cromatografía y recristalización para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El Agonista de STING-23 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos bajo condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen el peróxido de hidrógeno, el permanganato de potasio y el trióxido de cromo. Las condiciones a menudo implican ambientes ácidos o básicos y temperaturas controladas.

Reducción: Los reactivos comunes incluyen el borohidruro de sodio, el hidruro de litio y aluminio, y la hidrogenación catalítica. Las condiciones típicamente implican atmósferas inertes y bajas temperaturas.

Sustitución: Los reactivos comunes incluyen haluros, nucleófilos y electrófilos. Las condiciones a menudo implican solventes como diclorometano o acetonitrilo y temperaturas controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en el Agonista de STING-23. Por ejemplo, la oxidación puede producir derivados oxidados, la reducción puede producir derivados reducidos y la sustitución puede producir derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El Agonista de STING-23 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto modelo para estudiar la vía STING y sus mecanismos de activación.

Biología: Empleado en la investigación para comprender el papel de la vía STING en la inmunidad innata y sus interacciones con otras vías celulares.

Medicina: Investigado por su potencial como agente inmunoterapéutico en el tratamiento del cáncer, particularmente en la mejora de la inmunidad antitumoral y la superación de la inmunosupresión tumoral.

Industria: Explorado por su potencial uso en el desarrollo de nuevos medicamentos y formulaciones inmunoterapéuticas.

Mecanismo De Acción

El Agonista de STING-23 ejerce sus efectos uniéndose a la proteína STING, que se encuentra en la membrana del retículo endoplásmico. Al unirse, STING experimenta un cambio conformacional, lo que lleva a la activación de vías de señalización aguas abajo, incluyendo la fosforilación de la quinasa 1 de unión a TANK (TBK1) y el factor de regulación de interferón 3 (IRF3). Esto da como resultado la producción de interferones tipo I y otras citoquinas proinflamatorias, que mejoran la respuesta inmune y promueven la activación de las células dendríticas, las células asesinas naturales y las células T.

Comparación Con Compuestos Similares

Compuestos similares

Dinucleótidos cíclicos (CDNs): Agonistas de STING naturales que activan la vía STING al unirse a la proteína STING e inducir respuestas inmunitarias.

Singularidad del Agonista de STING-23

El Agonista de STING-23 es único en sus modificaciones estructurales específicas que mejoran su afinidad de unión y estabilidad en comparación con otros agonistas de STING. Estas modificaciones dan como resultado una activación más potente de la vía STING y una respuesta inmune más fuerte, lo que lo convierte en un candidato prometedor para su desarrollo posterior en la inmunoterapia del cáncer.

Propiedades

Número CAS |

145571-39-7 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

2-methylidene-3-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |

Clave InChI |

SUAXZQGZNRZXFN-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCCC(C1=C)O |

SMILES canónico |

CC(C)C1CCCC(C1=C)O |

Sinónimos |

Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.